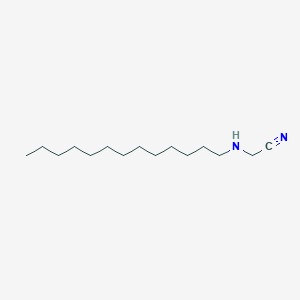

(Tridecylamino)acetonitrile

Description

(Tridecylamino)acetonitrile is a nitrile-containing compound characterized by a tridecylamine group attached to an acetonitrile backbone. Nitrile compounds like acetonitrile (CH₃CN) are widely used as solvents and intermediates in organic synthesis due to their polarity, stability, and ability to participate in nucleophilic reactions .

Properties

CAS No. |

64152-89-2 |

|---|---|

Molecular Formula |

C15H30N2 |

Molecular Weight |

238.41 g/mol |

IUPAC Name |

2-(tridecylamino)acetonitrile |

InChI |

InChI=1S/C15H30N2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-15-13-16/h17H,2-12,14-15H2,1H3 |

InChI Key |

ODEBYAYRQIDSJV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCNCC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Tridecylamino)acetonitrile typically involves the reaction of tridecylamine with acetonitrile under specific conditions. One common method is the nucleophilic substitution reaction where tridecylamine reacts with a suitable nitrile compound, such as acetonitrile, in the presence of a catalyst or under basic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of (Tridecylamino)acetonitrile may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced catalytic systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(Tridecylamino)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the tridecylamino group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce primary amines.

Scientific Research Applications

(Tridecylamino)acetonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: The compound can be utilized in the study of biochemical pathways and enzyme interactions.

Industry: It is used in the production of specialty chemicals, surfactants, and other industrial products.

Mechanism of Action

The mechanism by which (Tridecylamino)acetonitrile exerts its effects involves interactions with molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the tridecylamino group can interact with various biological molecules. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on acetonitrile derivatives and their applications in epoxidation processes. Below is a detailed comparison of acetonitrile-based compounds, emphasizing reaction conditions, selectivity, and efficiency.

Acetonitrile (CH₃CN)

- Role : A polar aprotic solvent critical in epoxidation reactions for stabilizing intermediates and enhancing reaction rates .

- Performance :

- Temperature Sensitivity : Epoxidation efficiency drops at temperatures >60°C due to hydrogen peroxide decomposition .

2-(Methylamino)acetonitrile Hydrochloride

- Structural Feature: Methylamino group attached to acetonitrile.

- Relevance: Discontinued commercially (as per ), but analogous compounds highlight the role of amino groups in modifying reactivity. For example, amino-acetonitrile derivatives often exhibit enhanced nucleophilicity compared to unsubstituted acetonitrile .

(Triphenylphosphoranylidene)acetonitrile

- Application : A specialized reagent in Wittig-like reactions for synthesizing alkenes.

- Comparison: Unlike (tridecylamino)acetonitrile, this compound leverages phosphorus-based reactivity rather than amine functionality .

Acetonitrile vs. Water as Solvents

- Selectivity : Water reduces etherification by-products (e.g., diallyl ether) compared to acetonitrile, achieving similar epoxide yields under milder conditions (20°C vs. 30–80°C in acetonitrile) .

- Efficiency : H₂O₂ efficiency in water reaches 100% for AA oxidation at 120 min, outperforming acetonitrile (65–83%) .

Data Tables

Table 1: Comparative Performance of Acetonitrile and Water in Epoxidation

| Parameter | Acetonitrile (Optimal) | Water (Optimal) |

|---|---|---|

| Reaction Temperature (°C) | 30–40 | 20 |

| Epoxide Selectivity (%) | 70–100 | 73–85 |

| H₂O₂ Efficiency (%) | 65–83 | 87–100 |

| By-Product Formation | Diallyl ether | Glycerol |

| Optimal Catalyst (wt%) | 3 | 3 |

Table 2: Influence of Reaction Time on Selectivity

| Compound | Reaction Time (min) | Epoxide Selectivity (%) | By-Product Selectivity (%) |

|---|---|---|---|

| MAA | 15–60 | 100 | 0 |

| MAA | 120 | 70 | 30 (2-methylpropanal) |

| AA | 120 | 73 | 27 (glycerol) |

Key Research Findings

Solvent Impact : Water outperforms acetonitrile in energy efficiency and by-product suppression, making it environmentally preferable .

Catalyst Dependency : A 3 wt% catalyst content maximizes epoxide yield across solvents, with deviations leading to side reactions .

Temperature Trade-offs : Higher temperatures (>60°C) reduce H₂O₂ efficiency but may improve reaction rates for specific substrates like 1B3O .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.